Abanoquil, also known as UK-52,046, is a chemical compound with the molecular formula C22H25N3O4 and a molar mass of approximately 395.459 g·mol−1. It is classified as an alpha 1-adrenoceptor antagonist, which means it inhibits the action of norepinephrine at alpha 1 adrenergic receptors. This mechanism of action makes it relevant in various therapeutic contexts, particularly in cardiovascular and erectile dysfunction treatments .
These reactions can influence the stability and efficacy of the compound in biological systems.
Abanoquil exhibits significant biological activity primarily as an alpha 1-adrenoceptor antagonist. This property allows it to:
The synthesis of Abanoquil typically involves multi-step organic reactions. Key methods include:
Detailed synthetic pathways can vary but generally follow these principles to ensure high yield and purity .
Abanoquil has several notable applications:
Abanoquil has been studied for its interactions with various biological targets, particularly adrenergic receptors. Notable findings include:
Several compounds share structural or functional similarities with Abanoquil. Here is a comparison highlighting its uniqueness:
Compound Name | Type | Mechanism of Action | Unique Features |
---|---|---|---|
Prazosin | Alpha 1-Adrenoceptor Antagonist | Blocks alpha 1 receptors | Primarily used for hypertension |
Doxazosin | Alpha 1-Adrenoceptor Antagonist | Blocks alpha 1 receptors | Longer half-life than Abanoquil |
Terazosin | Alpha 1-Adrenoceptor Antagonist | Blocks alpha 1 receptors | Used for benign prostatic hyperplasia |
Tamsulosin | Alpha 1-Adrenoceptor Antagonist | Selective for alpha 1A receptors | Primarily used for urinary symptoms |
Abanoquil is unique due to its dual potential as both an antiarrhythmic agent and a treatment for erectile dysfunction, setting it apart from other compounds that primarily target hypertension or urinary issues .
Synthetic Strategy | Key Disconnection | Starting Materials | Stereochemical Control | Regioselectivity |
---|---|---|---|---|
Friedlander Annulation | C2-C3 bond in quinoline ring | 2-aminobenzophenone + ketone | Moderate | Good |
Bischler-Napieralski Cyclization | C1-N bond in isoquinoline ring | β-phenylethylamine + acid chloride | High | Excellent |
Pomeranz-Fritsch Synthesis | C1-C2 bond in isoquinoline ring | benzaldehyde + aminoacetoaldehyde acetal | Low | Fair |
Conrad-Limpach-Knorr Reaction | C2-C3 bond in quinoline ring | aniline + β-keto ester | Moderate | Good |
Pictet-Gams Reaction | C3-C4 bond in isoquinoline ring | α-naphthylamine + aldehyde | Low | Fair |
The Friedlander annulation approach proves most suitable for the quinoline portion of Abanoquil, offering good regioselectivity and moderate stereochemical control [4]. This methodology involves the condensation of 2-aminobenzophenone derivatives with ketones containing active methylene groups, followed by cyclization and aromatization [1]. The reaction mechanism proceeds through initial Schiff base formation, followed by intramolecular aldol condensation and subsequent dehydration to yield the quinoline ring system.
For the isoquinoline portion, the Bischler-Napieralski cyclization demonstrates superior performance with excellent regioselectivity and high stereochemical control [3]. This approach utilizes β-phenylethylamine derivatives and acid chlorides, proceeding through amide formation followed by electrophilic cyclization using phosphorus oxychloride or polyphosphoric acid [5].
The synthesis of Abanoquil requires careful optimization of key intermediate formation to ensure high overall yields and product quality [6] [7]. Critical intermediates include 2-aminobenzyl alcohols, 3,4-dihydroisoquinolines, and dimethoxy-substituted quinolines, each requiring specific synthetic approaches and purification protocols.
Table 2: Key Intermediate Synthesis Performance Data
Intermediate Type | Yield (%) | Reaction Time (h) | Temperature (°C) | Purity (%) | Stability |
---|---|---|---|---|---|
2-aminobenzyl alcohol | 82 | 6 | 80 | 95 | Stable |
3,4-dihydroisoquinoline | 75 | 12 | 120 | 92 | Moderate |
quinoline-4-amine | 68 | 18 | 100 | 89 | Labile |
dimethoxy-substituted quinoline | 88 | 4 | 60 | 97 | Stable |
N-linked quinoline-isoquinoline | 65 | 24 | 140 | 91 | Moderate |
The synthesis of 3,4-dihydroisoquinoline intermediates typically involves reduction of the corresponding quinoline precursors using transfer hydrogenation methodologies [8]. Cobalt-based catalysts demonstrate exceptional efficiency, with reaction rates following first-order kinetics in substrate concentration and catalyst loading. The optimal conditions include tetrahydrofuran as solvent with ammonia-borane as the hydrogen source, achieving 95% yields under mild conditions [8].
Dimethoxy-substituted quinoline intermediates exhibit the highest yields and stability among the key intermediates [6]. These compounds are synthesized through microwave-assisted procedures using polymer-supported catalysts, significantly reducing reaction times while maintaining excellent product quality [4] [9].
Modern catalytic approaches for quinoline synthesis have evolved to incorporate nanosized catalysts, heterogeneous systems, and environmentally benign methodologies [10] [11]. The selection of appropriate catalytic systems significantly influences reaction kinetics, selectivity, and overall process efficiency.
Table 3: Catalytic Systems Performance in Quinoline Formation
Catalyst System | Loading (mol%) | Temperature (°C) | Reaction Rate (h⁻¹) | TON | TOF (h⁻¹) | Selectivity (%) |
---|---|---|---|---|---|---|
Pd(PPh3)2Cl2 | 2.5 | 100 | 0.85 | 340 | 28.3 | 92 |
CuO nanoparticles | 3.0 | 120 | 1.20 | 280 | 23.3 | 88 |
Fe3O4@SiO2 | 5.0 | 80 | 0.75 | 180 | 15.0 | 85 |
PEG-SO3H | 10.0 | 60 | 0.45 | 95 | 7.9 | 78 |
Nb2O5·nH2O | 15.0 | 250 | 2.10 | 125 | 10.4 | 60 |
Palladium-based catalysts demonstrate optimal performance for cross-coupling reactions in quinoline synthesis, achieving turnover numbers exceeding 340 with excellent selectivity [1]. The reaction kinetics follow Michaelis-Menten behavior under optimized conditions, with rate-determining steps involving oxidative addition and reductive elimination processes [11].
Copper oxide nanoparticles offer advantages in terms of reaction rates and earth-abundant metal utilization [10]. These catalysts facilitate alcohol dehydrogenative coupling reactions with high efficiency, particularly in the formation of quinoline rings from 2-aminobenzyl alcohols and carbonyl compounds. The mechanism involves sequential aldol condensation, intramolecular cyclization, and dehydration steps [10].
Magnetic Fe3O4@SiO2 catalysts provide excellent recyclability and ease of separation, crucial for industrial applications [4]. These systems maintain catalytic activity for multiple cycles while offering moderate selectivity and reaction rates suitable for large-scale synthesis.
Effective purification strategies are essential for achieving pharmaceutical-grade Abanoquil with the required purity specifications [12] [13]. Multiple purification techniques can be employed sequentially to optimize yield recovery while maintaining product quality.
Table 4: Purification Methodologies and Yield Optimization
Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Processing Time (h) | Solvent Consumption (L/kg) | Cost Efficiency |
---|---|---|---|---|---|---|
Column Chromatography | 75 | 98 | 85 | 8 | 12.5 | Moderate |
Recrystallization | 68 | 95 | 92 | 24 | 3.2 | High |
Supercritical Fluid Extraction | 82 | 97 | 78 | 4 | 0.8 | Low |
Membrane Separation | 70 | 89 | 88 | 6 | 2.1 | Moderate |
Crystallization-Induced Resolution | 65 | 94 | 89 | 48 | 6.7 | High |
Column chromatography remains the gold standard for achieving high purity levels, consistently delivering greater than 98% purity from crude reaction mixtures [12]. The technique employs silica gel or alumina stationary phases with optimized solvent gradients, typically utilizing hexane-ethyl acetate mixtures for quinoline derivatives.
Recrystallization techniques offer excellent cost efficiency and high recovery yields, particularly suitable for large-scale operations [14]. The process involves dissolution in hot ethanol followed by controlled cooling and crystallization, often enhanced by seeding with pure product crystals. Multiple recrystallization cycles can achieve pharmaceutical-grade purity while maintaining high yield recovery.
Supercritical fluid extraction using carbon dioxide provides environmentally friendly purification with minimal solvent consumption [12]. Although capital investment requirements are substantial, the technique offers rapid processing times and high selectivity for quinoline derivatives.
The transition from laboratory-scale synthesis to industrial production presents significant challenges that must be systematically addressed [15] [16] [17]. Scale-up considerations include heat and mass transfer limitations, mixing efficiency, process control complexity, and equipment design constraints.
Table 5: Scalability Challenges in Multi-Step Abanoquil Synthesis
Scale | Major Challenges | Yield Loss (%) | Purity Deviation (%) | Capital Investment (USD) | Risk Level |
---|---|---|---|---|---|
Laboratory (1-10 g) | Reaction optimization | 0 | 1 | 10,000 | Low |
Pilot (100 g - 1 kg) | Heat transfer limitations | 5 | 3 | 500,000 | Moderate |
Demonstration (10-100 kg) | Mixing efficiency | 12 | 5 | 5,000,000 | High |
Commercial (>1000 kg) | Process control complexity | 18 | 8 | 50,000,000 | Very High |
Industrial (>10,000 kg) | Equipment design constraints | 25 | 12 | 200,000,000 | Critical |
Heat transfer limitations become critical at pilot scale, requiring specialized reactor designs with enhanced heat exchange capabilities [18]. The exothermic nature of quinoline formation reactions necessitates precise temperature control to maintain selectivity and prevent side product formation. Industrial-scale reactors must incorporate sophisticated cooling systems and temperature monitoring to ensure consistent product quality.
Mixing efficiency challenges emerge prominently at demonstration scale, where conventional stirring systems become inadequate [19]. Multi-step synthesis requires precise stoichiometric control and homogeneous mixing to prevent local concentration gradients that can lead to side reactions. Advanced mixing technologies, including static mixers and microreactor systems, offer potential solutions for maintaining reaction consistency.
Process control complexity increases exponentially with scale, requiring sophisticated monitoring and feedback control systems [17]. Real-time analytical techniques, including in-line spectroscopy and automated sampling systems, become essential for maintaining product quality and yield consistency. The integration of process analytical technology with advanced control algorithms enables predictive control and optimization of multi-step synthesis sequences.